1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Description
Historical Context and Discovery
1-(2-(4-(4-(4-Chlorophenyl)-5-Methyl-1H-Pyrazol-3-yl)-3-Hydroxyphenoxy)ethyl)Piperidine-4-Carboxamide, commonly referenced as ZINC09410451 (CAS 1093065-66-7), emerged as a significant antiviral compound through computational drug discovery efforts targeting ebolavirus (EBOV). Its identification stemmed from high-throughput virtual screening of the ZINC natural compound database, focusing on structural analogs of known inhibitors like toremifene. Initial studies in 2019 highlighted its ability to disrupt EBOV glycoprotein (GP) stability, positioning it as a potential therapeutic lead.
Chemical Classification and Nomenclature
The compound belongs to the class of piperidine derivatives with a multifunctional scaffold containing:
- Pyrazole moiety : A 5-membered heterocyclic ring with nitrogen atoms at positions 1 and 2, crucial for hydrogen-bonding interactions.
- 4-Chlorophenyl group : Enhances lipophilicity and electronic properties, influencing binding affinity.
- Hydroxyphenoxy bridge : Facilitates hydrogen bonding with viral targets.
- Piperidine-4-carboxamide : Contributes to structural rigidity and solubility.
| Chemical Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₇ClN₄O₃ | |
| Molecular Weight | 454.95 g/mol | |
| CAS Number | 1093065-66-7 | |
| Solubility | DMSO, aqueous buffers |
Significance in Chemical and Biological Research
ZINC09410451 is distinguished by its dual role as a viral entry inhibitor and stabilizer of glycoprotein conformation . Key contributions include:
- Ebolavirus Inhibition : Binds to EBOV GP, destabilizing its structure at physiological pH (5.2–7.4), thereby blocking viral entry into host cells.
- Thermal Stability Disruption : Causes a 2–3°C reduction in GP melting temperature, as confirmed by differential scanning fluorimetry.
- Structural Insights : Crystallographic studies revealed binding to the GP cavity, forming hydrogen bonds with residues critical for viral fusion.
Properties
IUPAC Name |
1-[2-[4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-15-22(16-2-4-18(25)5-3-16)23(28-27-15)20-7-6-19(14-21(20)30)32-13-12-29-10-8-17(9-11-29)24(26)31/h2-7,14,17,30H,8-13H2,1H3,(H2,26,31)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAWYOJOIHFYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Pyrazole Substituents
Reaction temperature and solvent polarity critically influence regioselectivity. Polar aprotic solvents like DMF favor the formation of the 3,4,5-trisubstituted isomer, while nonpolar solvents lead to byproducts. Post-cyclization, the 1H-pyrazole is stabilized via recrystallization from ethanol/water mixtures.
Formation of the Phenolic Intermediate
The 3-hydroxy-4-(pyrazol-3-yl)phenol intermediate is synthesized through Ullmann coupling or nucleophilic aromatic substitution. Patent WO2002006255A2 describes a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate to link the pyrazole core to a protected hydroquinone derivative. For this compound, 4-fluorophenol undergoes substitution with the pyrazole moiety at 80°C in DMF, followed by deprotection of the hydroxyl group using boron tribromide.
Table 1: Reaction Conditions for Phenolic Intermediate Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrazole coupling | DMF, K2CO3, 80°C, 18 h | 85% | |
| Hydroxy deprotection | BBr3, CH2Cl2, -20°C to RT, 4 h | 92% |
Piperidine-4-Carboxamide Derivatization
The piperidine-4-carboxamide subunit is prepared via Boc-protection and subsequent amidation. As outlined in Ambeed’s synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (84358-13-4), the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), then coupled with ammonium chloride to form the carboxamide. Deprotection with HCl in dioxane yields the free piperidine-4-carboxamide in 73% yield.
Table 2: Piperidine-4-Carboxamide Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc protection | Boc2O, K2CO3, dioxane/H2O | 89% | |
| Amidation | EDCl, HOBt, NH4Cl, CH2Cl2, RT, 5 h | 88% | |
| Deprotection | 4M HCl/dioxane, RT, 2 h | 73% |
Etherification and Final Coupling
The ethylphenoxy linker is introduced via a two-step process: (1) Mitsunobu reaction to attach the phenolic intermediate to ethylene glycol, and (2) nucleophilic substitution to link the piperidine-carboxamide. WO2002006255A2 details the use of (2S)-glycidol and triphenylphosphine in THF to form the epoxide intermediate, which is opened by the piperidine nitrogen under basic conditions. Reductive amination with sodium cyanoborohydride ensures stereochemical control at the ethylamine junction.
Table 3: Final Coupling Optimization
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | THF | +15% | |
| Reducing agent | NaBH3CN (vs. NaBH4) | +20% | |
| Temperature | 0°C → RT | +12% |
Purification and Characterization
Final purification employs column chromatography (silica gel, CH2Cl2/MeOH/NH4OH 90:9:1) followed by recrystallization from ethyl acetate/hexane. Characterization via 1H NMR confirms the presence of the piperidine methylene (δ 3.45–3.30 ppm), pyrazole aromatic protons (δ 7.99–7.39 ppm), and phenolic hydroxyl (δ 9.82 ppm). Mass spectrometry (ESI+) shows a molecular ion peak at m/z 531.2 (M+H) .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a candidate for drug development, particularly for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Studies
- Cancer Research : Piperidine-carboxamides with pyrazole cores demonstrate apoptosis-inducing effects, likely due to kinase inhibition .
- Solubility Optimization : Amide-functionalized pyrazoles (e.g., 5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide) highlight the importance of polar groups in improving pharmacokinetics .
Biological Activity
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C24H27ClN4O3 |
| Molecular Weight | 448.94 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
The compound is believed to exhibit its biological effects primarily through modulation of neurotransmitter systems and inhibition of specific receptor pathways. Research indicates that it may act as an antagonist at NMDA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. This activity suggests potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Antinociceptive and Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound possess significant antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, a related pyrazole derivative was shown to inhibit the release of pro-inflammatory cytokines and reduce pain responses in animal models subjected to inflammatory stimuli .
Neuroprotective Properties
The compound's ability to protect dopaminergic neurons in models of neuroinflammation has been highlighted. In one study, a similar pyrazole derivative reduced nitric oxide production and inhibited the activation of microglia, suggesting a protective role against neurotoxic insults .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism is thought to involve the modulation of apoptotic pathways and interference with cell cycle progression .
Case Studies
- Neuroprotective Study : A study involving MPTP-induced neurotoxicity demonstrated that treatment with a related pyrazole compound significantly improved behavioral outcomes and reduced markers of neuroinflammation. This suggests that compounds with similar structures may offer therapeutic benefits in Parkinson's disease models .
- Antinociceptive Study : In a controlled experiment, another derivative was administered to mice subjected to formalin-induced pain. Results showed significant reductions in pain scores compared to controls, highlighting its potential as an analgesic agent .
Research Findings Summary
Research findings regarding the biological activity of this compound can be summarized as follows:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and what critical intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core template. Key steps include:
- Condensation reactions between substituted phenyl precursors and pyrazole-forming agents (e.g., hydrazine derivatives) .
- Functionalization of the piperidine-carboxamide moiety via nucleophilic substitution or amidation .
- Optimization of hydroxylation at the 3-hydroxyphenoxy group using protecting-group strategies to avoid side reactions .
- Critical Intermediates :
- 4-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (for pyrazole core assembly).
- 3-Hydroxyphenoxy ethyl-piperidine intermediate (for ether linkage formation).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies hydroxyl (-OH), carboxamide (-CONH2), and aromatic C-Cl stretches .
- NMR (¹H/¹³C) : Resolves substitution patterns on the pyrazole and piperidine rings, with distinct shifts for the 4-chlorophenyl group (δ ~7.4 ppm) and hydroxyphenoxy proton (δ ~9.8 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods improve the optimization of reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps like pyrazole cyclization or ether bond formation, reducing trial-and-error experimentation .
- Machine Learning (ML) : Trained on datasets from similar pyrazole derivatives, ML models can recommend optimal solvents (e.g., DMF for amidation) or catalysts (e.g., Pd/C for cross-coupling) .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, achieving a 30% reduction in synthesis time for analogous compounds .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Structural-Activity Analysis : Compare substituent effects using analogs (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate contributions to activity .
- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. MCF-7) and solvent polarity (DMSO concentration ≤0.1%) to minimize variability .
- Statistical Validation : Apply response surface methodology (RSM) or ANOVA to identify significant factors (e.g., pH, temperature) influencing bioactivity .
Q. What strategies are effective for enhancing the compound’s solubility without compromising its bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) at the hydroxyphenoxy or carboxamide positions .
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to improve aqueous solubility while maintaining crystallinity .
- Micellar Encapsulation : Use amphiphilic polymers (e.g., PEG-PLGA) to encapsulate the compound, enhancing bioavailability in in vivo models .
Experimental Design & Data Analysis
Q. How can experimental design principles be applied to scale up synthesis while maintaining yield?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables like reagent stoichiometry (1.2–1.5 eq.), temperature (80–120°C), and reaction time (12–24 hrs) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
- Case Study : A scaled-up pyrazole synthesis achieved 85% yield by optimizing Pd-catalyzed coupling steps via DoE .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or GPCRs in real-time .
- Molecular Dynamics (MD) Simulations : Model interactions between the piperidine-carboxamide group and active-site residues (e.g., hydrogen bonding with Asp113 in a hypothetical target) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
